

An In-depth Technical Guide to the Intracellular Metabolism of 2-Chloroadenine

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Compound of Interest

Compound Name: 2-Chloroadenine

Cat. No.: B193299

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Introduction

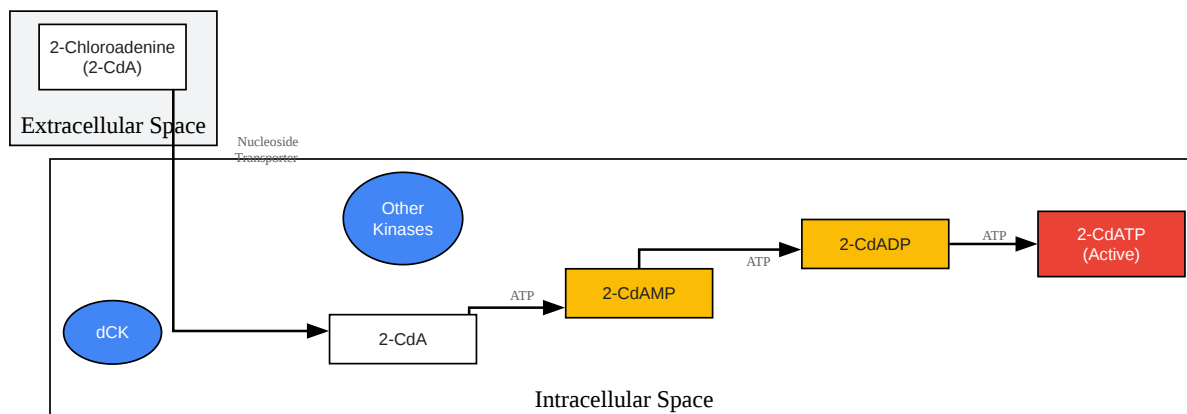
2-Chloroadenine (2-CdA), a purine nucleoside analogue also known as Cladribine, is a potent chemotherapeutic agent effective in the treatment of various hematological malignancies, most notably hairy cell leukemia and B-cell chronic lymphocytic leukemia. Its efficacy is contingent upon its intracellular metabolism, which converts the prodrug into its active, cytotoxic form. This technical guide provides a comprehensive overview of the core aspects of 2-CdA's intracellular journey, from its cellular uptake and metabolic activation to its mechanism of action and the development of resistance. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are included to facilitate further research and drug development efforts in this area.

Cellular Uptake and Metabolic Activation

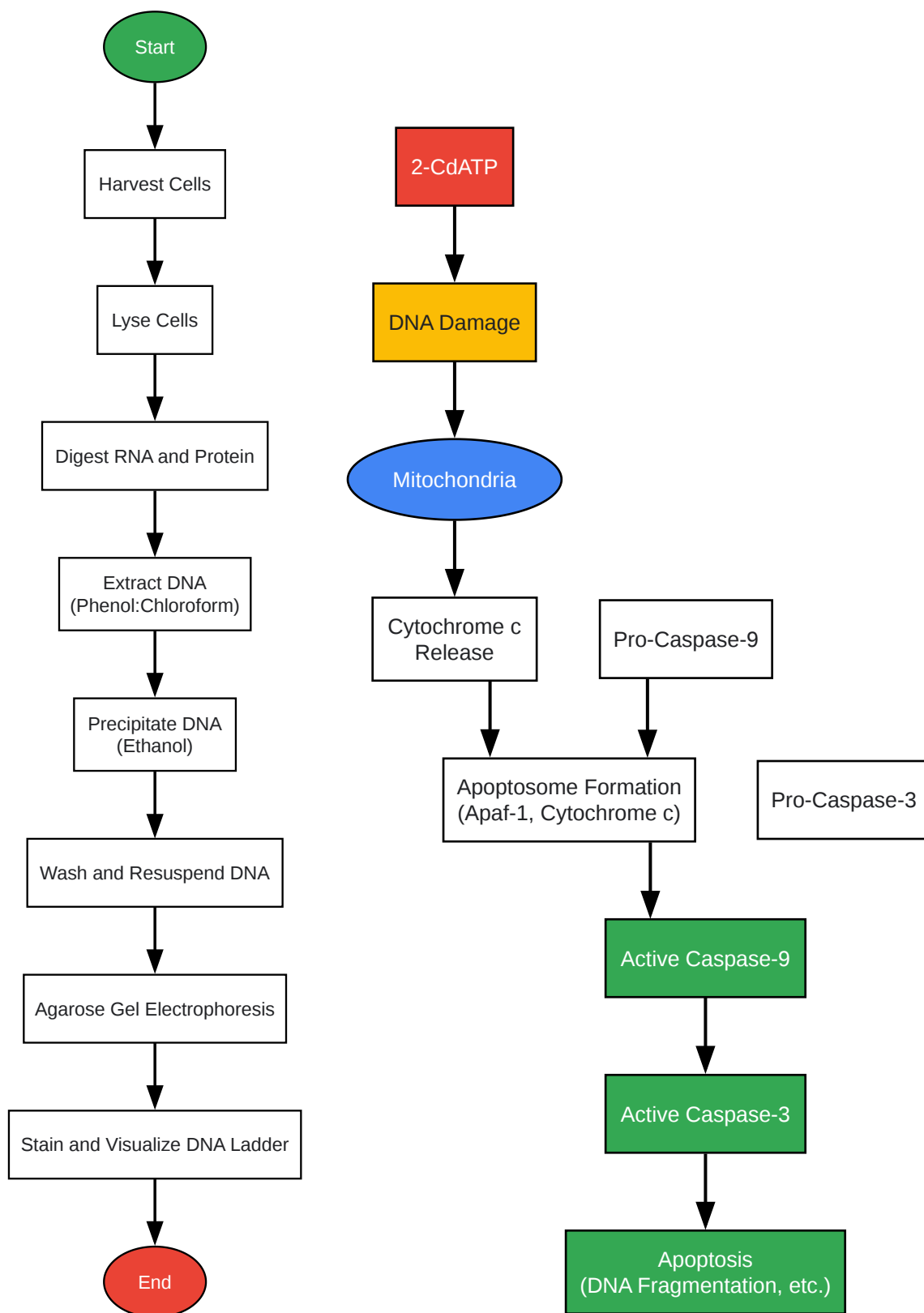
The journey of 2-CdA begins with its transport across the cell membrane, a process primarily mediated by nucleoside transporters. Once inside the cell, 2-CdA undergoes a three-step phosphorylation cascade to become the active cytotoxic agent, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).

The initial and rate-limiting step is the phosphorylation of 2-CdA to 2-chloro-2'-deoxyadenosine-5'-monophosphate (2-CdAMP) by the enzyme deoxycytidine kinase (dCK). Subsequently, 2-CdAMP is further phosphorylated to the diphosphate (2-CdADP) and finally to the active

triphosphate (2-CdATP) by other cellular kinases. The high efficiency of dCK in phosphorylating 2-CdA, coupled with its resistance to deamination by adenosine deaminase, contributes to the selective accumulation of 2-CdATP in target cells, particularly lymphocytes which exhibit high dCK activity.







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